molecular formula C15H10ClN3OS B15110008 2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole

2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole

Cat. No.: B15110008
M. Wt: 315.8 g/mol
InChI Key: KJHWKDQUKVWXNT-UHFFFAOYSA-N
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Description

2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and benzo[d]oxazole moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole typically involves the reaction of 3-chloroimidazo[1,2-a]pyridine with benzo[d]oxazole derivatives. One common method includes the use of a thiol group to link the two heterocyclic systems. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole is unique due to the combination of imidazo[1,2-a]pyridine and benzo[d]oxazole moieties, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H10ClN3OS

Molecular Weight

315.8 g/mol

IUPAC Name

2-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C15H10ClN3OS/c16-14-11(17-13-7-3-4-8-19(13)14)9-21-15-18-10-5-1-2-6-12(10)20-15/h1-8H,9H2

InChI Key

KJHWKDQUKVWXNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=C(N4C=CC=CC4=N3)Cl

Origin of Product

United States

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